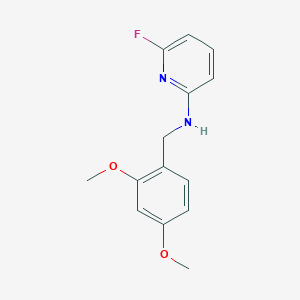
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoropyridin-2-amine with 2,4-dimethoxybenzaldehyde through a reductive amination process. This method allows for the introduction of the dimethoxybenzyl moiety, which is crucial for enhancing the biological activity of the compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features have been shown to inhibit topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. A study highlighted that certain pyridine derivatives demonstrated potent cytotoxicity against human cancer cell lines such as HCT15 and K562, with some compounds showing activity comparable to established chemotherapeutics like etoposide .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT15 | 5.0 |
| Compound B | K562 | 3.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Similar compounds have been evaluated for their activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membrane integrity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 16 |
| Compound D | E. coli | 32 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups such as methoxy at specific positions on the aromatic ring enhances biological activity. For example, modifications at the ortho or para positions significantly impact cytotoxicity and antibacterial efficacy. Compounds with a fluorine atom at the 6-position of the pyridine ring also tend to exhibit improved interactions with biological targets due to increased lipophilicity and potential for enhanced binding affinity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical and clinical settings:
- Antitumor Efficacy : A study involving a series of pyridine derivatives demonstrated substantial tumor growth inhibition in xenograft models when administered orally, suggesting favorable pharmacokinetic properties for potential therapeutic use .
- Antibacterial Properties : Another investigation revealed that certain derivatives not only inhibited bacterial growth but also disrupted biofilms formed by resistant strains, indicating their potential as effective treatments for infections caused by multidrug-resistant organisms .
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-18-11-7-6-10(12(8-11)19-2)9-16-14-5-3-4-13(15)17-14/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZNHJDVCVBIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














